6-(Trifluoromethyl)isatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMPLMCSFKCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508144 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-18-8 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Trifluoromethyl Isatoic Anhydride and Analogues
Classical and Established Synthetic Routes to Isatoic Anhydrides
Traditional approaches to the isatoic anhydride (B1165640) core rely on well-established reactions involving either the formation of the heterocyclic ring from an acyclic precursor or the transformation of a related heterocyclic system.
De Novo Cyclization Strategies via Anthranilic Acid Derivatives
One of the most fundamental methods for constructing the isatoic anhydride ring is the cyclization of anthranilic acid derivatives. osi.lv This approach involves treating the corresponding anthranilic acid with a carbonylating agent, most commonly phosgene (B1210022) or a phosgene equivalent. wikipedia.org For the synthesis of 6-(trifluoromethyl)isatoic anhydride, the requisite starting material is 4-(trifluoromethyl)anthranilic acid.
The reaction proceeds via the formation of an intermediate N-acyl chloride, which subsequently undergoes intramolecular cyclization to yield the stable six-membered anhydride ring. The use of phosgene, while effective, necessitates stringent safety precautions due to its high toxicity. This has led to the development of alternative, safer carbonylating agents.
| Starting Material | Reagent | Product | Reference |
| Anthranilic Acid | Phosgene (COCl₂) | Isatoic Anhydride | wikipedia.org |
| 4-(Trifluoromethyl)anthranilic acid | Phosgene or equivalent | This compound | N/A |
Oxidative Transformation of Substituted Isatins
An alternative established route involves the oxidative modification of a pre-existing heterocyclic core, specifically the corresponding substituted isatin (B1672199) (1H-indole-2,3-dione). osi.lvrsc.org The conversion of an isatin to an isatoic anhydride is effectively a Baeyer-Villiger-type oxidation, where the C2-C3 bond of the isatin ring is cleaved and a carbonyl group is inserted. researchgate.net The precursor for this compound in this method is 6-(trifluoromethyl)isatin.
Peroxides are common oxidants for effecting the transformation of isatins to isatoic anhydrides. Hydrogen peroxide (H₂O₂) is a frequently used reagent, often in the presence of a catalyst to enhance its reactivity and selectivity. nih.gov For instance, a selective organoselenium-catalyzed oxidation of isatin using H₂O₂ under mild and neutral conditions has been reported to yield isatoic anhydride efficiently. nih.gov Other peroxide-based systems, such as tert-butyl hydroperoxide (TBHP), have also been employed, particularly in the oxidation of indoles to form isatin intermediates, which can then be further oxidized. researchgate.net
| Substrate | Oxidizing System | Key Features | Reference |
| Isatin | H₂O₂ / Organoselenium catalyst | Mild, neutral conditions | nih.gov |
| Isatin | Chromic acid in acetic acid | Classical method | nih.gov |
| Indole | I₂ / TBHP in DMSO | Forms isatin intermediate, which may be further oxidized | researchgate.netamazonaws.com |
The electronic nature of substituents on the isatin aromatic ring can significantly influence the chemoselectivity and rate of the oxidation reaction. The 6-trifluoromethyl group is a potent electron-withdrawing group. This property deactivates the aromatic ring toward electrophilic attack but increases the electrophilicity of the carbonyl carbons at the C2 and C3 positions. The increased partial positive charge on these carbons can facilitate the nucleophilic attack by the oxidant, which is a key step in the Baeyer-Villiger oxidation mechanism. While electron-withdrawing groups can sometimes hinder oxidation reactions, in this specific mechanistic context, they may promote the desired C-C bond cleavage, potentially leading to higher yields or allowing for milder reaction conditions compared to isatins bearing electron-donating groups. The specific placement at the C-6 position is noted to influence the biological activity of isatin derivatives, which correlates with its impact on the molecule's electronic properties. nih.gov
Modern Catalytic Approaches for Anhydride Ring Formation
To overcome the limitations of classical methods, such as the use of stoichiometric and often hazardous reagents, modern catalytic strategies have been developed. These approaches offer higher efficiency, broader substrate scope, and improved environmental compatibility.
Palladium-Catalyzed C-H Activation and Carbonylation of N-Alkyl Anilines
A powerful and contemporary method for synthesizing isatoic anhydrides involves the palladium-catalyzed regioselective C-H activation and carbonylation of readily available N-alkyl anilines. acs.orgnih.gov This transformation constructs the heterocyclic ring in a single step by forming a new C-C and C-O bond at the ortho position relative to the nitrogen substituent. researchgate.net
The reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and carbon monoxide (CO) gas. The N-alkyl group acts as a directing group, guiding the palladium catalyst to selectively activate the ortho C-H bond. Following C-H activation, CO insertion occurs, leading to the formation of a palladacycle intermediate which then undergoes further transformation to release the isatoic anhydride product. acs.orgresearchgate.net This methodology is distinguished by its high functional group tolerance and its operation under relatively mild conditions, making it a valuable tool for the synthesis of complex and substituted isatoic anhydrides. nih.gov
| N-Alkyl Aniline Substrate | Catalyst System | Conditions | Product | Reference |
| N-Methylaniline | Pd(OAc)₂ / Oxidant | CO atmosphere, mild temp. | N-Methylisatoic anhydride | acs.orgresearchgate.net |
| Various substituted N-alkyl anilines | Pd(II) catalyst | CO, Oxidant | Corresponding substituted isatoic anhydrides | nih.gov |
Copper-Catalyzed N-Arylation Utilizing Aryliodonium Salts
A significant advancement in the synthesis of N-arylated isatoic anhydrides involves the use of copper catalysis with diaryliodonium salts as arylating agents. Research has demonstrated an efficient and direct electrophilic arylation of isatoic anhydride. In one study, a variety of N-phenylated isatoic anhydrides were synthesized in high yields (up to 97%) using inexpensive cuprous iodide (CuI) as the catalyst under mild conditions. nih.gov This method is proposed to proceed via an electrophilic addition mechanism. nih.gov
Another developed protocol utilizes unsymmetrical aryl(TMP)iodonium trifluoroacetate (B77799) salts for the copper-catalyzed N-arylation of isatoic anhydrides at room temperature. This approach is noted for its operational simplicity and broad applicability to structurally and electronically diverse aryl groups, providing moderate to excellent yields (53-92%). nih.gov Furthermore, this methodology is compatible with substituted isatoic anhydrides. nih.gov
The reaction conditions and yields for the copper-catalyzed N-arylation of isatoic anhydride with various diaryliodonium salts are summarized in the table below.
| Entry | Aryliodonium Salt | Product | Yield (%) |
| 1 | Diphenyliodonium triflate | N-Phenylisatoic anhydride | 92 |
| 2 | Bis(4-methoxyphenyl)iodonium triflate | N-(4-Methoxyphenyl)isatoic anhydride | 85 |
| 3 | Bis(4-chlorophenyl)iodonium triflate | N-(4-Chlorophenyl)isatoic anhydride | 88 |
| 4 | Bis(4-fluorophenyl)iodonium triflate | N-(4-Fluorophenyl)isatoic anhydride | 90 |
| 5 | Phenyl(mesityl)iodonium triflate | N-Phenylisatoic anhydride | 78 |
Data is illustrative and based on reported yields for similar reactions.
Triphosgene-Facilitated Cyclization from Anthranilic Acid Precursors
Triphosgene (B27547), a safer crystalline substitute for phosgene gas, is a versatile reagent for the synthesis of isatoic anhydrides from substituted anthranilic acids. chemicalbook.com This cyclization reaction is a general and widely used method for constructing the isatoic anhydride ring system. The reaction proceeds by treating the anthranilic acid precursor with triphosgene, often in the presence of a base. chemicalbook.com
This methodology is applicable to a wide range of substituted anthranilic acids, making it a valuable tool for the synthesis of diverse isatoic anhydride derivatives. Isatoic anhydrides are important synthetic building blocks, particularly in the preparation of quinoline-derived compounds. chemicalbook.com The general transformation is depicted in the scheme below:
Scheme 1: General synthesis of isatoic anhydrides from anthranilic acids using triphosgene.
While specific examples detailing the cyclization of 6-(trifluoromethyl)anthranilic acid using triphosgene are not extensively documented in readily available literature, the general applicability of this method suggests it is a viable route for the synthesis of this compound.
Regioselective Synthesis of Trifluoromethylated Isatoic Anhydrides
The precise placement of the trifluoromethyl group on the isatoic anhydride ring is crucial for its subsequent use in the synthesis of target molecules. The 6-position is of particular interest, and its introduction requires regioselective synthetic strategies.
Strategies for Incorporating the Trifluoromethyl Group at the 6-Position
The most direct strategy for obtaining this compound is through the cyclization of its corresponding precursor, 2-amino-4-(trifluoromethyl)benzoic acid. Therefore, the primary challenge lies in the regioselective synthesis of this anthranilic acid derivative.
Direct C-H trifluoromethylation of anthranilic acid itself is a challenging transformation due to the directing effects of the amino and carboxylic acid groups, which would likely lead to a mixture of products. While methods for the direct trifluoromethylation of some heteroaromatic systems exist, their application to anthranilic acids for regioselective synthesis at the desired position is not well-established.
A more reliable approach involves the use of a starting material that already contains the trifluoromethyl group at the desired position. This pre-functionalization strategy ensures the correct regiochemistry in the final product.
Precursor Design and Pre-Functionalization Techniques
A key precursor for the synthesis of this compound is 2-amino-4-(trifluoromethyl)benzoic acid. The synthesis of this precursor has been reported, starting from 2-nitro-4-(trifluoromethyl)benzoic acid.
The synthesis involves the hydrogenation of 2-nitro-4-(trifluoromethyl)benzoic acid using a palladium on carbon (Pd/C) catalyst. In a typical procedure, the nitro compound is dissolved in ethanol, and the catalyst is added. The mixture is then subjected to hydrogenation under hydrogen pressure. The reaction proceeds to completion, and after removal of the catalyst and solvent, 2-amino-4-(trifluoromethyl)benzoic acid is obtained in high yield as a solid. nih.gov
The following table outlines the key steps in the synthesis of the precursor to this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Nitro-4-(trifluoromethyl)benzoic acid | H₂, 5% Pd/C, Ethanol, 1-2.5 bar, 10-104 °C, 2 h | 2-Amino-4-(trifluoromethyl)benzoic acid | 99 |
| 2 | 2-Amino-4-(trifluoromethyl)benzoic acid | Triphosgene, Base | This compound | (Not specified, but generally high) |
This pre-functionalization approach, where the trifluoromethyl group is introduced early in the synthetic sequence, provides a robust and regioselective route to this compound.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Trifluoromethyl Isatoic Anhydride
Nucleophilic Ring-Opening Reactions and Derivatization
The strained five-membered ring of 6-(trifluoromethyl)isatoic anhydride (B1165640) is susceptible to cleavage by a wide range of nucleophiles. This process typically involves an initial nucleophilic acyl substitution at the more electrophilic carbonyl group (C-4), followed by the expulsion of carbon dioxide. This ring-opening is a key step in the derivatization of this compound.
The reaction of 6-(trifluoromethyl)isatoic anhydride with primary and secondary amines is a facile and efficient method for the synthesis of 2-amino-5-(trifluoromethyl)benzamides. The reaction proceeds through a nucleophilic attack of the amine on the anhydride carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation yield the corresponding amide. fsu.edu
The general reaction is as follows:
With primary amines: this compound + R-NH₂ → 2-amino-N-substituted-5-(trifluoromethyl)benzamide + CO₂
With secondary amines: this compound + R₂NH → 2-amino-N,N-disubstituted-5-(trifluoromethyl)benzamide + CO₂
This reaction is highly versatile and accommodates a wide range of structurally diverse amines. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent.
Table 1: Representative Examples of Amide Synthesis from Isatoic Anhydride and Amines
(Note: The following data is representative of the general reactivity of isatoic anhydrides and may not be specific to the 6-(trifluoromethyl) derivative.)
| Amine | Product | Yield (%) |
| Aniline | 2-Amino-N-phenylbenzamide | >90 |
| Benzylamine | 2-Amino-N-benzylbenzamide | >90 |
| Morpholine | (2-Aminophenyl)(morpholino)methanone | >90 |
| Piperidine | (2-Aminophenyl)(piperidino)methanone | >90 |
Data compiled from analogous reactions with isatoic anhydride.
In a similar fashion to aminolysis, this compound can undergo alcoholysis and thiolysis to produce the corresponding esters and thioesters of 2-amino-5-(trifluoromethyl)benzoic acid. These reactions are typically carried out in the presence of a base or catalyst to facilitate the nucleophilic attack of the alcohol or thiol. myttex.net
The mechanistic pathway involves the nucleophilic addition of the alcohol or thiol to the anhydride carbonyl, followed by ring-opening and decarboxylation.
Alcoholysis: this compound + R-OH → Alkyl 2-amino-5-(trifluoromethyl)benzoate + CO₂
Thiolysis: this compound + R-SH → Thioalkyl 2-amino-5-(trifluoromethyl)benzoate + CO₂
The reactivity of the alcohol or thiol can influence the reaction conditions required. Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or the use of a catalyst. myttex.net
The reaction of this compound with hydrazine (B178648) and its derivatives provides a direct route to 2-amino-5-(trifluoromethyl)benzohydrazides. This reaction is of significant interest as the resulting hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.
The reaction proceeds via the nucleophilic attack of the hydrazine at the C-4 carbonyl of the anhydride, followed by ring-opening and loss of carbon dioxide.
With hydrazine: this compound + N₂H₄ → 2-Amino-5-(trifluoromethyl)benzohydrazide + CO₂
With substituted hydrazines: this compound + R-NHNH₂ → 2-Amino-N'-substituted-5-(trifluoromethyl)benzohydrazide + CO₂
These reactions are generally high-yielding and provide a straightforward method for the preparation of these useful synthetic intermediates.
Multicomponent and Cascade Reactions for Heterocyclic Scaffolds
The reactivity of this compound extends beyond simple nucleophilic ring-opening reactions. It is a valuable component in multicomponent and cascade reactions, which allow for the rapid construction of complex heterocyclic frameworks in a single synthetic operation. nih.govnortheastern.eduresearchgate.netrsc.org
A prominent application of this compound is in the synthesis of quinazolinone and quinazoline (B50416) derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
The one-pot, three-component reaction of this compound, an amine, and an aldehyde is a powerful and atom-economical method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.netnih.govresearchgate.net This reaction proceeds through a cascade of events initiated by the formation of a 2-amino-N-substituted-5-(trifluoromethyl)benzamide intermediate.
The proposed mechanism involves the following key steps:
Amide Formation: The reaction is initiated by the nucleophilic ring-opening of this compound by the amine to form the corresponding 2-amino-5-(trifluoromethyl)benzamide (B112046). orgchemres.org
Imine Formation: The in situ generated amide then condenses with the aldehyde to form a Schiff base (imine) intermediate.
Cyclization: Finally, an intramolecular cyclization of the imine intermediate occurs, where the amino group attacks the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system. orgchemres.org
The versatility of this reaction allows for the generation of a large library of quinazolinone derivatives by simply varying the amine and aldehyde components. A variety of catalysts, including Lewis and Brønsted acids, can be employed to promote this transformation. orgchemres.orgorganic-chemistry.org
Table 2: Representative Examples of Three-Component Quinazolinone Synthesis
(Note: The following data is representative of the general reactivity of isatoic anhydrides and may not be specific to the 6-(trifluoromethyl) derivative.)
| Amine | Aldehyde | Product | Yield (%) |
| Aniline | Benzaldehyde | 2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-one | High |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | High |
| Benzylamine | Furfural | 2-(Furan-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | High |
| Ammonium Acetate (B1210297) | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | High |
Data compiled from analogous reactions with isatoic anhydride. researchgate.netresearchgate.net
Synthesis of Quinazolinone and Quinazoline Frameworks
Reactions with Amidoxime (B1450833) Derivatives
The reaction of this compound with amidoxime derivatives provides a direct route to substituted quinazolinediones. This transformation is initiated by the nucleophilic attack of the amidoxime nitrogen onto one of the carbonyl carbons of the anhydride. This is followed by a ring-opening of the isatoic anhydride, leading to an intermediate that subsequently undergoes an intramolecular cyclization. The final step involves the elimination of a water molecule to afford the quinazolinedione product. The trifluoromethyl group at the 6-position of the isatoic anhydride influences the electronic properties of the ring system, which can affect the rate and efficiency of the cyclization process.
Decarboxylative Cyclization with 1,3-Dicarbonyl Compounds
The reaction between this compound and 1,3-dicarbonyl compounds proceeds via a decarboxylative cyclization mechanism. This process is typically catalyzed by a base, which deprotonates the active methylene (B1212753) group of the 1,3-dicarbonyl compound to generate a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of the isatoic anhydride, leading to a ring-opened intermediate. Subsequent intramolecular condensation and decarboxylation furnish the final heterocyclic product. The presence of the trifluoromethyl group can enhance the electrophilicity of the carbonyl carbons in the anhydride, facilitating the initial nucleophilic attack.
Transformations Involving Carbodiimides
Carbodiimides serve as versatile reagents in the transformation of this compound. researchgate.net The reaction is believed to proceed through the initial activation of the anhydride by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate can then react with various nucleophiles. For instance, in the absence of an external nucleophile, intramolecular rearrangement can occur. Alternatively, the addition of a nucleophile can lead to the formation of a new amide or ester bond, with the carbodiimide acting as a dehydrating agent to facilitate the reaction and form a urea (B33335) byproduct. researchgate.netresearchgate.net
| Reagent | Intermediate | Product Type | Ref. |
| Amidoxime Derivatives | Acylic Amide | Quinazolinedione | |
| 1,3-Dicarbonyl Compounds | Enolate Adduct | Fused Heterocycle | |
| Carbodiimides | O-acylisourea | Amide/Ester | researchgate.netresearchgate.net |
Annulation Reactions Beyond Classical Mechanisms
1,3-Dipolar Cycloaddition-Decarboxylation with Azomethine Ylides
The reaction of this compound with azomethine ylides represents a powerful method for the construction of complex nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.net Azomethine ylides, generated in situ from the decarboxylative condensation of α-amino acids, act as 1,3-dipoles in a cycloaddition reaction with the carbonyl group of the anhydride. nih.gov This [3+2] cycloaddition is followed by a spontaneous decarboxylation, leading to the formation of a spiro-oxazolidinone intermediate which can then rearrange to form various fused heterocyclic systems. nih.govmdpi.com The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the azomethine ylide and the isatoic anhydride. researchgate.net
Brønsted Acid-Catalyzed (4+3) Cyclizations
A notable non-classical reactivity of isatoic anhydrides, including the 6-trifluoromethyl derivative, is their participation in Brønsted acid-catalyzed (4+3) cyclization reactions. nih.govacs.org For instance, in the reaction with N,N'-cyclic azomethine imines, a seven-membered nitrogenous heterocyclic framework is constructed. nih.govacs.org The Brønsted acid activates the isatoic anhydride, facilitating a cascade of reactions that involves the reassembly of a C-N bond. nih.govacs.org This transformation represents an unprecedented (4+3) cyclization of isatoic anhydrides, offering a novel route to medium-sized ring systems. nih.govacs.org
Palladium-Catalyzed Formal (5+6) Cycloaddition Reactions
Palladium catalysis opens up unique cycloaddition pathways for this compound. While specific examples of a (5+6) cycloaddition involving this particular anhydride are not extensively detailed in the provided search results, the principles of palladium-catalyzed cycloadditions suggest a plausible mechanism. Such a reaction would likely involve the oxidative addition of a palladium(0) catalyst to a suitable reaction partner, followed by coordination with the isatoic anhydride. Subsequent migratory insertion and reductive elimination steps would lead to the formation of a complex polycyclic system. The trifluoromethyl group would play a crucial role in modulating the electronic properties of the reacting system, influencing the efficiency and selectivity of the catalytic cycle. nih.govnih.gov
| Reaction Type | Key Intermediate/Catalyst | Product | Ref. |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spiro-oxazolidinone | nih.govmdpi.comresearchgate.netnih.gov |
| (4+3) Cyclization | Brønsted Acid | Seven-membered heterocycle | nih.govacs.org |
| (5+6) Cycloaddition | Palladium Catalyst | Polycyclic System | nih.govnih.gov |
Metal-Catalyzed Decarboxylative Transformations (e.g., Nickel-Catalyzed Carboamination)
Decarboxylative cross-coupling reactions are powerful synthetic tools that utilize carboxylic acid derivatives as stable and readily available starting materials for the formation of new carbon-carbon and carbon-heteroatom bonds. Isatoic anhydrides, in particular, can serve as effective precursors in these transformations.
Nickel-catalyzed decarboxylative carboamination of isatoic anhydrides with alkynes has been established as a viable method for the synthesis of substituted quinolones. nih.govacs.org While studies specifically detailing the use of this compound in this reaction are not extensively documented, the general mechanism provides a framework for understanding its reactivity. The reaction is presumed to proceed through a catalytic cycle involving a Ni(0) species.
The proposed mechanistic pathway is initiated by the oxidative addition of the Ni(0) catalyst to the N-acyl bond of the isatoic anhydride, followed by decarboxylation to form a nickel-imido intermediate. Subsequent insertion of an alkyne into the nickel-imido bond, followed by reductive elimination, would yield the final quinolone product and regenerate the active Ni(0) catalyst.
The electron-withdrawing nature of the trifluoromethyl group at the 6-position of the isatoic anhydride ring is anticipated to influence the reaction kinetics. This substituent can enhance the electrophilicity of the carbonyl group, potentially facilitating the initial oxidative addition step. Furthermore, the electronic effects of the trifluoromethyl group can impact the stability of the intermediates and transition states throughout the catalytic cycle.
| Step | Description | Role of 6-CF3 Group |
| 1 | Oxidative Addition | May facilitate the addition of Ni(0) due to increased electrophilicity of the carbonyl group. |
| 2 | Decarboxylation | The electronic effect on the rate of CO2 extrusion is a key area for mechanistic investigation. |
| 3 | Alkyne Insertion | The nature of the alkyne and the electronic environment of the nickel-imido intermediate will dictate the regioselectivity of this step. |
| 4 | Reductive Elimination | The final step to form the C-N bond and regenerate the catalyst. |
Detailed Mechanistic Investigations and Computational Analysis
To gain a deeper understanding of the reaction mechanisms involving this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable. These studies allow for the elucidation of reaction pathways, the characterization of transient species, and the rationalization of experimental observations such as regioselectivity and stereoselectivity.
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. rsc.orgmdpi.com For the nickel-catalyzed carboamination of this compound, DFT can be employed to model the entire catalytic cycle. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides insights into the bonding and electronic interactions that govern the reaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy and localization of these frontier orbitals can predict the sites of nucleophilic and electrophilic attack and explain the reactivity patterns of the molecule. The presence of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO of the isatoic anhydride, influencing its interaction with the nickel catalyst and the alkyne.
A significant advantage of computational chemistry is the ability to characterize the structures of short-lived intermediates and transition states that are often difficult to observe experimentally. montclair.edu In the context of the nickel-catalyzed carboamination, DFT can be used to determine the geometries of key species such as the initial Ni(0)-isatoic anhydride complex, the nickel-imido intermediate formed after decarboxylation, and the various transition states connecting these intermediates.
The characterization of transition state structures is crucial for understanding the kinetics of the reaction. By identifying the transition state with the highest energy (the rate-determining step), computational studies can guide the optimization of reaction conditions to improve efficiency. For instance, the geometry of the transition state for the alkyne insertion step can provide insights into the factors controlling the regioselectivity of the reaction.
| Species | Computational Characterization | Significance |
| Reactant Complex | Geometry of Ni(0) coordinated to this compound. | Provides insight into the initial interaction and activation. |
| Oxidative Addition TS | Structure of the transition state for the C-N bond cleavage. | Determines the energy barrier for the initial activation step. |
| Nickel-Imido Intermediate | Geometry and electronic structure of the key intermediate after decarboxylation. | A central species in the catalytic cycle. |
| Alkyne Insertion TS | Structure of the transition state for the formation of the new C-C and C-N bonds. | Crucial for understanding regioselectivity. |
| Reductive Elimination TS | Structure of the transition state leading to the final product. | Determines the ease of catalyst regeneration. |
When unsymmetrical alkynes are used in the carboamination reaction, the formation of different regioisomers is possible. DFT calculations can be employed to predict and explain the observed regioselectivity. researchgate.net By comparing the activation energies of the transition states leading to the different regioisomers, the preferred reaction pathway can be identified. The electronic and steric effects of both the alkyne substituents and the trifluoromethyl group on the isatoic anhydride will play a crucial role in determining the regiochemical outcome.
While the specific reaction discussed here may not involve the creation of new stereocenters, computational methods are generally powerful tools for understanding and predicting stereochemical control in asymmetric catalysis. In related reactions where chirality is a factor, DFT can be used to model the interactions between the substrate, the catalyst, and chiral ligands to rationalize the observed enantioselectivity.
Strategic Functionalization and Chemical Modifications of 6 Trifluoromethyl Isatoic Anhydride
Chemoselective Derivatization at the Anhydride (B1165640) Moiety
The isatoic anhydride ring system is characterized by two electrophilic carbonyl carbons (C-2 and C-4), making it susceptible to nucleophilic attack. This reactivity is the basis for the chemoselective derivatization of the anhydride moiety, typically resulting in a ring-opening reaction to yield substituted anthranilamides or anthranilic acid esters. The reaction proceeds with the loss of carbon dioxide.
The general mechanism involves the attack of a nucleophile at one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the anhydride ring. The strong electron-withdrawing nature of the 6-trifluoromethyl group enhances the electrophilicity of the carbonyl centers, often facilitating these reactions under mild conditions.
Common nucleophiles employed for this purpose include:
Amines: Primary and secondary amines react readily with 6-(trifluoromethyl)isatoic anhydride to produce the corresponding N-substituted 2-amino-4-(trifluoromethyl)benzamides.
Alcohols: In the presence of a base or under thermal conditions, alcohols can act as nucleophiles to yield 2-amino-4-(trifluoromethyl)benzoate esters.
Water (Hydrolysis): Hydrolysis of the anhydride leads to the formation of 2-amino-4-(trifluoromethyl)benzoic acid and the release of carbon dioxide.
Carbanions: Active methylene (B1212753) compounds can also react, leading to the formation of more complex heterocyclic systems like quinolinones.
The table below summarizes typical chemoselective derivatization reactions at the anhydride moiety.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
| Primary Amine (R-NH₂) | Aprotic Solvent, Room Temp. | N-Substituted 2-amino-4-(trifluoromethyl)benzamide |
| Alcohol (R-OH) | Base catalyst (e.g., NaH), Heat | 2-amino-4-(trifluoromethyl)benzoate ester |
| Water (H₂O) | Aqueous base or acid, Heat | 2-amino-4-(trifluoromethyl)benzoic acid |
Functional Group Transformations on the Benzoic Acid Core
Functionalization of the aromatic core of this compound involves electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents: the trifluoromethyl group and the cyclic acyl-amino moiety.
The trifluoromethyl group is a powerful deactivating and meta-directing group due to its strong negative inductive effect (-I). youtube.comresearchgate.net Conversely, the nitrogen atom of the anhydride, while part of a deactivating acyl group, is an ortho, para-director. In electrophilic substitution reactions, the positions ortho and para to the nitrogen (C-7 and C-5) are activated relative to the other positions. The CF3 group at C-6 directs incoming electrophiles to the C-3 and C-5 positions.
The directive effects of the two groups are therefore:
Acyl-amino group (at N-1): Ortho, para-directing (to C-7 and C-5). Deactivating.
Trifluoromethyl group (at C-6): Meta-directing (to C-3 and C-5). Strongly deactivating.
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl group exerts a profound influence on the reactivity of this compound, affecting both reaction rates and selectivity through its potent electronic and steric properties.
Electronic Effects: The primary influence of the CF3 group is its strong electron-withdrawing nature. tcichemicals.commdpi.com This effect significantly increases the electrophilicity of the anhydride's carbonyl carbons. Consequently, nucleophilic attack at the anhydride moiety is generally faster compared to the non-fluorinated analogue. This enhanced reactivity can allow for reactions to proceed under milder conditions and may influence the chemoselectivity of the ring-opening. The CF3 group also increases the acidity of the N-H proton, facilitating deprotonation under basic conditions.
Aromatic Ring Reactivity: The CF3 group deactivates the aromatic ring towards electrophilic attack. youtube.comresearchgate.net This makes reactions like nitration or halogenation on the benzoic acid core more challenging, requiring harsher conditions than for unsubstituted isatoic anhydride.
Physicochemical Properties: The presence of the CF3 group significantly increases the lipophilicity of the molecule. mdpi.com This can alter its solubility in various organic solvents, which in turn can influence reaction kinetics and product isolation. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly stable to a wide range of chemical and metabolic conditions. mdpi.com
The table below compares the key electronic and directing effects of the substituents.
| Substituent | Position | Electronic Effect | Directing Effect (for Electrophilic Aromatic Substitution) |
| -CF₃ | C-6 | Strong Electron-Withdrawing (-I) | Meta |
| Acyl-amino | N-1 | Electron-Withdrawing (Resonance) | Ortho, Para |
Site-Specific Modification of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its chemical robustness, stemming from the high bond dissociation energy of the carbon-fluorine (C-F) bond. tcichemicals.commdpi.com Direct chemical modification of the CF3 group on an aromatic ring is exceptionally challenging and is not achieved under standard synthetic conditions.
However, recent advancements in physical organic and organometallic chemistry have demonstrated that selective C-F bond activation and functionalization are possible under specific, non-trivial conditions. These methods often require specialized reagents or catalytic systems and are an active area of research. tcichemicals.comrsc.org
Strategies for aromatic CF3 group transformation include:
Reductive Defluorination: Catalytic methods have been developed for the selective reduction of an Ar-CF3 group to an Ar-CF2H group. rsc.org This transformation typically involves transition-metal catalysts and specific hydride sources.
Nucleophilic Substitution/Defluorination: Reactions involving strong nucleophiles can sometimes lead to the displacement of a fluoride (B91410) ion, particularly in substrates with activating groups or specific structural features. acs.org
Directed C-F Activation: The presence of a directing group, such as an ortho-hydrosilyl group, has been shown to facilitate the selective transformation of a single C-F bond in a trifluoromethyl group under mild conditions. tcichemicals.com
It is important to note that these are advanced synthetic methods and their application to this compound has not been widely reported in the literature. For most synthetic purposes, the trifluoromethyl group on this compound is considered a stable, non-reactive moiety.
Role of 6 Trifluoromethyl Isatoic Anhydride As a Precursor for Complex Chemical Architectures
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of the anhydride (B1165640) moiety in 6-(trifluoromethyl)isatoic anhydride allows for its effective use in the synthesis of a multitude of heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the anhydride system, offering unique opportunities for selective chemical transformations.
Quinazoline (B50416) and quinazolinone scaffolds are prevalent in numerous biologically active compounds. This compound serves as an excellent starting material for the synthesis of quinazoline and quinazolinone derivatives bearing a trifluoromethyl group at the 7-position, a substitution pattern known to be advantageous for biological activity.
A prominent method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction involving this compound, a primary amine, and an aldehyde. orgchemres.orgnih.govopenmedicinalchemistryjournal.com This reaction typically proceeds by the initial nucleophilic attack of the primary amine on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring to form a 2-amino-5-(trifluoromethyl)benzamide (B112046) intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one product. orgchemres.org
Table 1: Three-Component Synthesis of 7-(Trifluoromethyl)quinazolinones
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |
| This compound | Primary Amine (e.g., Aniline) | Aldehyde (e.g., Benzaldehyde) | 2,3-Disubstituted-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one | One-pot synthesis, high atom economy, formation of a key heterocyclic core. |
This table is interactive. Click on the headers to sort.
The reaction conditions can be varied to control the outcome, and a range of catalysts, including Brønsted and Lewis acids, can be employed to facilitate the reaction. orgchemres.org The versatility of this method allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring, providing access to a large library of compounds for biological screening.
Benzodiazepines are a critical class of psychoactive compounds, and the introduction of a trifluoromethyl group can modulate their activity and metabolic stability. This compound is a key precursor for the synthesis of 7-(trifluoromethyl)-substituted benzodiazepine (B76468) derivatives, particularly 1,4-benzodiazepine-2,5-diones.
The synthesis can be initiated by the reaction of this compound with an amino acid, such as glycine. This reaction leads to the formation of an N-(2-carboxyphenyl)amino acid derivative, which can then be cyclized under dehydrating conditions to afford the 7-(trifluoromethyl)-1,4-benzodiazepine-2,5-dione scaffold.
Another synthetic route involves the reaction of this compound with a primary amine to form the corresponding 2-amino-5-(trifluoromethyl)benzamide. Subsequent reaction with chloroacetyl chloride results in an N-chloroacetylated intermediate, which can then undergo intramolecular cyclization to yield the 1,4-benzodiazepine-2,5-dione.
Table 2: Synthetic Pathway to 7-(Trifluoromethyl)-1,4-benzodiazepine-2,5-diones
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. Primary Amine 2. Chloroacetyl chloride | N-(2-(Alkylcarbamoyl)-4-(trifluoromethyl)phenyl)-2-chloroacetamide | 4-Alkyl-7-(trifluoromethyl)-1H-benzo[e] researchgate.netresearchgate.netdiazepine-2,5(3H,4H)-dione |
| This compound | Amino Acid (e.g., Glycine) | 2-((2-Carboxy-4-(trifluoromethyl)phenyl)amino)acetic acid | 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[e] researchgate.netresearchgate.netdiazepine-2,5-dione |
This table is interactive. Users can filter data based on the starting material.
The fusion of imidazole (B134444) or benzimidazole (B57391) rings with a quinazoline core leads to polycyclic systems with unique pharmacological profiles. This compound can be utilized in the synthesis of trifluoromethyl-substituted benzimidazo[1,2-c]quinazolines and benzimidazo[2,1-b]quinazolin-12-ones. nih.govresearchgate.netbeilstein-journals.orgacs.org
The synthesis of benzimidazo[1,2-c]quinazolines can be achieved by reacting this compound with 2-aminobenzimidazole. This reaction forms a 2-amino-N-(1H-benzo[d]imidazol-2-yl)-5-(trifluoromethyl)benzamide intermediate, which can then be cyclized to the final tricyclic product. nih.gov
For the synthesis of indazole derivatives, while a direct route from this compound is less common, the anhydride can be converted to 2-amino-5-(trifluoromethyl)benzoic acid. This can then be diazotized and subjected to reactions that lead to the formation of the indazole ring.
Pyrroloindolines are core structures in many natural products and synthetic compounds with significant biological activity. While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be envisioned.
This would likely involve the conversion of this compound into a 5-(trifluoromethyl)tryptamine derivative. The isatoic anhydride can be opened with a suitable nucleophile to form a 2-amino-5-(trifluoromethyl)benzoyl derivative, which can then be elaborated into the tryptamine (B22526) side chain. Once the tryptamine is formed, intramolecular cyclization, potentially via a Pictet-Spengler type reaction or other cyclization strategies, would lead to the formation of the fused pyrroloindoline system with a trifluoromethyl group on the benzene (B151609) ring. nih.govnih.govnih.gov
Synthetic Pathways to Specialized Chemical Probes and Scaffolds
Beyond the synthesis of complex heterocyclic systems, this compound is also a valuable precursor for the synthesis of more specialized molecules, such as fenamic acid derivatives, which are important non-steroidal anti-inflammatory drugs (NSAIDs).
Fenamic acids are N-arylanthranilic acids. The synthesis of trifluoromethyl-substituted fenamic acid derivatives can be readily achieved using this compound as the starting material. The first step involves the hydrolysis of the anhydride to produce 2-amino-5-(trifluoromethyl)benzoic acid. biosynth.com
This anthranilic acid derivative can then undergo an Ullmann condensation reaction with a variety of aryl halides. wikipedia.orgcolab.wsorganic-chemistry.orgresearchgate.net This copper-catalyzed cross-coupling reaction forms the crucial N-aryl bond, leading to the desired N-aryl-5-(trifluoromethyl)anthranilic acid, the core structure of this class of fenamates. The presence of the trifluoromethyl group is often associated with enhanced anti-inflammatory activity.
Table 3: Synthesis of N-Aryl-5-(trifluoromethyl)anthranilic Acid
| Step | Reaction | Reactants | Product |
| 1 | Hydrolysis | This compound, Water | 2-Amino-5-(trifluoromethyl)benzoic acid |
| 2 | Ullmann Condensation | 2-Amino-5-(trifluoromethyl)benzoic acid, Aryl halide, Copper catalyst | N-Aryl-5-(trifluoromethyl)anthranilic acid |
This is an interactive table. Click on a row to see more details about the reaction conditions.
Synthesis of Analogues Relevant to Natural Products and Lead Compounds
This compound is a highly valuable precursor for the synthesis of heterocyclic scaffolds that mimic the core structures of various natural products and established pharmaceutical lead compounds. Its utility lies in its ability to generate substituted quinazolinone and quinazoline derivatives, which are prevalent in a wide array of biologically active molecules. nih.govresearchgate.net The quinazolinone framework is found in alkaloids like vasicine (B45323) and febrifugine, as well as in synthetic drugs such as methaqualone. juniperpublishers.com
The primary synthetic route involves the reaction of the anhydride with a primary amine, which opens the anhydride ring, followed by cyclization to form the quinazolinone core. researchgate.net This process can be efficiently carried out through multi-component reactions, where the isatoic anhydride, an amine, and an aldehyde or other electrophile are combined in a one-pot synthesis to yield complex 2,3-dihydroquinazolin-4(1H)-ones. nih.govnih.gov
The incorporation of the trifluoromethyl (-CF3) group at the 6-position is of particular significance in medicinal chemistry. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. By using this compound, chemists can readily introduce this advantageous group into scaffolds that are analogous to known bioactive compounds, thereby creating novel derivatives with potentially improved pharmacological profiles.
The table below illustrates the role of this compound as a foundational building block in generating these important chemical structures.
| Precursor | Reagent(s) | Resulting Core Scaffold | Relevance |
| This compound | Primary Amine (R-NH2) | 3-Substituted-6-(trifluoromethyl)quinazolin-4(3H)-one | Analogue of various alkaloids and synthetic CNS agents. juniperpublishers.comresearchgate.net |
| This compound | Amine (R1-NH2) + Aldehyde (R2-CHO) | 2,3-Disubstituted-6-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one | Core structure for developing anticonvulsant and antimicrobial agents. researchgate.netnih.gov |
| This compound | 2-Aminobenzimidazole | 2-Amino-N-(1H-benzimidazol-2-yl)-4-(trifluoromethyl)benzamide | Intermediate for fused N-heterocyclic quinazolinone systems with potential antimicrobial properties. nih.gov |
Elaboration into Folate Analogues
Folate analogues, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, a crucial vitamin for DNA synthesis and cell replication. nih.gov A key structural component of folic acid is p-aminobenzoic acid (PABA). nih.gov Many antifolates are designed as structural analogues of PABA to competitively inhibit enzymes like dihydropteroate (B1496061) synthase, which is essential for folate synthesis in microorganisms. mdpi.com
While this compound is not a direct precursor to PABA analogues (as it is based on an anthranilic acid, or 2-aminobenzoic acid, backbone), it serves as a ready source for 2-amino-4-(trifluoromethyl)benzoic acid. This trifluoromethyl-substituted aminobenzoic acid represents a valuable, albeit isomeric, building block for the synthesis of novel antifolate agents. mdpi.com The introduction of the trifluoromethyl group can alter the electronic properties and binding interactions of the molecule within the enzyme's active site, potentially leading to new mechanisms of inhibition or altered selectivity.
The following table outlines the conceptual pathway for utilizing the anhydride in this context.
| Starting Material | Transformation | Key Intermediate | Potential Application |
| This compound | Hydrolysis | 2-Amino-4-(trifluoromethyl)benzoic acid | A substituted aminobenzoic acid building block. |
| 2-Amino-4-(trifluoromethyl)benzoic acid | Coupling with Pteridine and Glutamate Moieties | Novel Trifluoromethylated Folate Analogue | Development of new antifolates with potentially unique inhibitory profiles against targets like dihydrofolate reductase or thymidylate synthase. nih.gov |
Applications in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate a collection of structurally diverse small molecules from simple precursors. frontiersin.orgnih.gov Similarly, combinatorial chemistry focuses on the rapid synthesis of large numbers of related compounds (a library) for high-throughput screening. nih.govnih.gov this compound is an ideal substrate for both of these approaches due to its versatile reactivity.
The power of the anhydride in these applications stems from its ability to participate in multi-component reactions with a vast array of different inputs. nih.gov By reacting this compound with a diverse set of primary amines and aldehydes, a large and structurally varied library of trifluoromethyl-substituted quinazolinones can be generated with high efficiency. researchgate.netuci.edu Each unique combination of amine and aldehyde results in a distinct final product, allowing for the systematic exploration of the chemical space around this privileged scaffold.
This approach enables the creation of libraries where diversity is introduced at multiple positions (specifically the N-3 and C-2 positions of the quinazolinone core). Screening these libraries against biological targets can rapidly identify structure-activity relationships (SAR) and lead to the discovery of novel hit compounds.
The process is illustrated in the table below, showcasing how a single, constant precursor can be used to generate a diverse library of products.
| Constant Input | Variable Input 1 (Amine Library) | Variable Input 2 (Aldehyde Library) | Output (Diverse Product Library) |
| This compound | Amine A | Aldehyde 1 | Product A-1 |
| This compound | Amine B | Aldehyde 1 | Product B-1 |
| This compound | Amine A | Aldehyde 2 | Product A-2 |
| This compound | Amine C | Aldehyde 3 | Product C-3 |
| This compound | ... (Amine n) | ... (Aldehyde m) | ... (Product n-m) |
Future Research Trajectories and Emerging Paradigms in 6 Trifluoromethyl Isatoic Anhydride Chemistry
Development of Green Chemistry Principles in Synthesis and Transformation
The traditional synthesis of isatoic anhydrides, including the 6-(trifluoromethyl) derivative, often involves reagents like phosgene (B1210022), which are highly toxic. wikipedia.orgorgsyn.org A significant future trajectory is the development of greener synthetic routes that align with the principles of sustainable chemistry. Research efforts are increasingly focused on replacing hazardous reagents with more environmentally benign alternatives. For instance, methods utilizing urea-hydrogen peroxide complex under ultrasonic irradiation for the oxidation of isatins present a safer and more efficient approach. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency of reactions involving 6-(trifluoromethyl)isatoic anhydride (B1165640). Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of isatoic anhydride derivatives from readily available starting materials like o-iodoanilines under mild conditions. researchgate.net Future research will likely explore other transition metal catalysts (e.g., copper, nickel, iron) to achieve similar transformations more cost-effectively and sustainably.
Furthermore, photocatalysis represents a burgeoning field with the potential to unlock new reaction pathways. For instance, photocatalytic methods are being developed for the direct synthesis of N-trifluoromethyl amides, which could provide novel transformations for derivatives of 6-(trifluoromethyl)isatoic anhydride. nih.gov The design of heterogeneous catalysts, which can be easily separated and recycled, is another important direction. This includes the development of metal-organic frameworks (MOFs) or functionalized polymers that can catalyze specific transformations with high selectivity and activity, contributing to both the economic and environmental viability of the synthetic processes. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers transformative potential for the synthesis and derivatization of this compound. Flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. nih.govucd.ie This technology is especially well-suited for trifluoromethylation reactions, which can be challenging to control in batch. rsc.orgeurekalert.org
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. d-nb.info These systems enable high-throughput screening of reaction conditions and building blocks, significantly reducing the time required for library synthesis in medicinal chemistry. synplechem.com The use of pre-packed reagent capsules and automated purification systems further streamlines the workflow, allowing for the rapid generation of diverse molecules derived from this compound for biological screening or materials science applications. synplechem.com
| Reactor Type | Key Advantages | Relevant Applications |
| Microchannel Reactor | Excellent heat and mass transfer, high surface-area-to-volume ratio. bioduro.com | Highly exothermic or fast reactions, photochemical transformations. nih.gov |
| Plug Flow Reactor (PFR) | Simple design, predictable residence time distribution. bioduro.com | Scale-up of established reactions, reactions requiring longer residence times. |
| Continuous Stirred Tank Reactor (CSTR) | Uniform mixing, good temperature control. bioduro.com | Reactions involving solids or multiple liquid phases. |
Advanced Spectroscopic and Structural Biology Approaches for Derived Compounds
A deep understanding of the three-dimensional structure of molecules derived from this compound is essential for designing new drugs and materials. Advanced spectroscopic techniques are fundamental to this effort. Detailed analysis using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT), allows for the precise characterization of molecular structures and electronic properties. researchgate.netniscair.res.in The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts and vibrational frequencies, providing a sensitive probe for molecular interactions.
For biologically active derivatives, X-ray crystallography remains the gold standard for determining precise atomic coordinates and understanding intermolecular interactions within the crystal lattice. nih.gov This information is invaluable for structure-based drug design. Furthermore, when a derivative is found to interact with a biological target, structural biology techniques like protein-ligand crystallography and cryo-electron microscopy (cryo-EM) can elucidate the specific binding mode. This detailed structural information guides the optimization of ligand affinity and selectivity, accelerating the development of more potent and specific therapeutic agents.
Predictive Modeling and Machine Learning for Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize reaction design and optimization in organic synthesis. nih.gov For reactions involving this compound, ML algorithms can be trained on existing reaction data to predict outcomes, recommend optimal conditions, and even suggest novel synthetic routes. rsc.orgresearchgate.net These data-driven approaches can significantly reduce the experimental effort required to develop new transformations by identifying the most promising reaction parameters from a vast, multidimensional space. rsc.orgresearchgate.net
Computer-Aided Synthesis Planning (CASP) tools leverage large reaction databases to propose retrosynthetic pathways for complex target molecules derived from this compound. acs.org By integrating ML models, these tools can not only suggest plausible disconnections but also rank them based on predicted reaction success and step-count, guiding chemists toward the most efficient synthetic strategies. nih.govacs.org This synergy between computational prediction and experimental validation accelerates the discovery of new molecules and the development of robust synthetic processes.
Expansion into Materials Science and Supramolecular Assembly
While much of the focus on isatoic anhydride derivatives has been in medicinal chemistry, there is growing potential for their application in materials science. The incorporation of the trifluoromethyl group can impart unique properties to polymers and other materials, such as increased thermal stability, enhanced solubility in organic solvents, and low dielectric constants. researchgate.net For example, aromatic polyimides derived from trifluoromethyl-containing diamines exhibit these desirable characteristics, making them suitable for applications in aerospace and microelectronics. researchgate.net Derivatives of this compound could serve as valuable monomers for the synthesis of such high-performance materials.
The anhydride functionality also offers opportunities in supramolecular chemistry. Anhydrides can participate in dynamic chemical systems, such as the transient assembly and disassembly of structures driven by a chemical fuel. chemrxiv.org This non-equilibrium behavior is a hallmark of complex biological systems and is a burgeoning area of research for creating responsive and adaptive materials. The rigid, planar structure of the benzoxazinedione core, modified with the CF₃ group, could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures like gels, liquid crystals, or porous frameworks, opening up applications in sensing, catalysis, and controlled release. chemrxiv.orgdntb.gov.ua
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-(Trifluoromethyl)isatoic anhydride, and what mechanistic considerations guide their selection?
- Answer: The primary synthetic routes involve palladium-catalyzed tandem Suzuki/C-H arylation reactions and visible-light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides . For example, palladium catalysts enable C-H bond functionalization, while radical pathways (triggered by light) offer regioselectivity. Mechanistically, the trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, influencing reaction kinetics and product distribution. Researchers should optimize solvent polarity (e.g., THF or dichloromethane) and catalyst loading (e.g., 2-5 mol% Pd) to balance yield and side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: NMR identifies trifluoromethyl group environments, while and NMR resolve aromatic and carbonyl signals.
- X-ray Crystallography: Determines molecular geometry and confirms anhydride ring conformation (e.g., bond angles and torsional strain) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- FT-IR: Confirms carbonyl (C=O) and anhydride (C-O-C) stretches. Cross-referencing with computational IR simulations (e.g., DFT) enhances accuracy .
Q. What are the common applications of this compound in heterocyclic compound synthesis?
- Answer: The compound serves as a precursor for fluorinated phenanthridines and quinoline derivatives. For instance, Rh-catalyzed [2+2+2] cycloadditions with alkynes yield 6-(trifluoromethyl)phenanthridines, which are valuable in medicinal chemistry for their bioactivity . Researchers should monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and isolate products using column chromatography .
Advanced Research Questions
Q. How can computational methods accelerate the optimization of this compound synthesis?
- Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent, temperature) by simulating energy barriers . AI-driven platforms like COMSOL Multiphysics integrate experimental data with machine learning to refine catalyst selection and reaction scalability . Implement these tools to prioritize high-yield pathways and mitigate side reactions (e.g., hydrolysis of the anhydride) .
Q. How should researchers address discrepancies in reported reaction yields for trifluoromethyl-containing products?
- Answer: Systematic analysis using factorial design (e.g., varying temperature, catalyst, and solvent) isolates critical variables . For instance, contradictory yields in palladium-mediated reactions may arise from trace moisture (hydrolyzing the anhydride) or oxygen interference in radical pathways. Replicate experiments under inert atmospheres (argon/glovebox) and employ statistical tools (ANOVA) to validate reproducibility .
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group in anhydride reactivity?
- Answer: The -CF group’s strong electron-withdrawing nature polarizes the anhydride ring, increasing electrophilicity at the carbonyl carbons. This enhances nucleophilic attack (e.g., by amines in amidations) but may destabilize radical intermediates. Spectroscopic monitoring (e.g., in situ IR) and Hammett plots correlate substituent effects with reaction rates .
Q. What strategies mitigate decomposition of this compound under prolonged storage or reactive conditions?
- Answer: Store the compound in anhydrous solvents (e.g., THF) at -20°C under nitrogen. Avoid protic solvents (e.g., methanol) to prevent hydrolysis. For reactions requiring elevated temperatures, use sealed vessels or continuous flow systems to minimize exposure to moisture .
Q. How can researchers scale up this compound-involved reactions without compromising efficiency?
- Answer: Implement membrane separation technologies to purify intermediates continuously . Process simulation software (e.g., Aspen Plus) models heat transfer and mixing dynamics in large-scale reactors, identifying bottlenecks (e.g., exothermicity in radical cyclizations). Optimize catalyst recovery via immobilized Pd systems or magnetic nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
